molecular formula C16H14ClF2N3O4S B565947 6-Chloro Pantoprazole CAS No. 1203557-78-1

6-Chloro Pantoprazole

Cat. No.: B565947
CAS No.: 1203557-78-1
M. Wt: 417.812
InChI Key: YRHDACUGVKVGLN-UHFFFAOYSA-N
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Description

6-Chloro Pantoprazole is a derivative of Pantoprazole, a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD), stomach ulcers, and Zollinger-Ellison syndrome. Pantoprazole works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus and stomach lining .

Mechanism of Action

Target of Action

The primary target of 6-Chloro Pantoprazole is the gastric acid pump, H+/K±adenosine triphosphatase (ATPase) . This enzyme is located at the secretory surface of gastric parietal cells and is responsible for the final step in gastric acid production .

Mode of Action

This compound acts as a proton pump inhibitor (PPI) . It exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. The compound achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of pantoprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to attenuate the levels of proinflammatory cytokines and down-regulate the expression of NF-κB, JNK1/2, ERK1/2, p38, and cleaved caspase-3 proteins . Furthermore, it up-regulates the expression of the Bcl-2 gene and down-regulates the expression of the Bax gene .

Pharmacokinetics

This compound is rapidly and well absorbed after oral administration, exhibiting an absolute bioavailability of 77% . It is mainly distributed to the extracellular fluid with the apparent volume of distribution being 11.0–23.6 L . The compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 2C19 . The serum elimination half-life is about 1 hour, which can increase to 3.5 to 10 hours with CYP2C19 deficiency .

Result of Action

The action of this compound results in long-lasting inhibition of gastric acid secretion . This leads to the healing of erosive esophagitis, reduction in relapse rates of daytime and nighttime heartburn symptoms, and control of symptoms related to Zollinger–Ellison syndrome . It also reduces acid reflux-related symptoms and improves patient quality of life more effectively than histamine-2 receptor antagonists (H2 blockers) .

Biochemical Analysis

Biochemical Properties

6-Chloro Pantoprazole, like Pantoprazole, exerts its effects by preventing the final step in gastric acid production. It covalently binds to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion .

Cellular Effects

This compound, similar to Pantoprazole, has been shown to have effects on various types of cells. It has been associated with possible adverse effects, including increased susceptibility to bacterial infections (including gastrointestinal C. difficile), reduced absorption of micronutrients including iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .

Molecular Mechanism

The molecular mechanism of action of this compound involves irreversible binding to the (H+, K+)-ATPase enzyme, which is responsible for the final step in gastric acid production . This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .

Temporal Effects in Laboratory Settings

Pantoprazole’s duration of antisecretory effect persists longer than 24 hours . This suggests that this compound may have similar long-term effects on cellular function.

Metabolic Pathways

The main metabolic pathway of Pantoprazole is demethylation, by CYP2C19 hepatic cytochrome enzyme, followed by sulfation . Other metabolic pathways include oxidation by CYP3A4 . It is likely that this compound follows similar metabolic pathways.

Transport and Distribution

Pantoprazole is well absorbed after oral administration as an enteric-coated tablet with maximum plasma concentrations attained within 2 – 3 hours .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro Pantoprazole involves several key steps:

Industrial Production Methods: Industrial production of Pantoprazole, including its derivatives like this compound, often involves environmentally benign processes. These methods aim to minimize the use of organic solvents and optimize reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro Pantoprazole undergoes various chemical reactions, including:

    Oxidation: Conversion of sulfide intermediates to sulfoxides.

    Substitution: Introduction of chlorine atoms to the benzimidazole ring.

Common Reagents and Conditions:

Major Products: The primary product formed from these reactions is Pantoprazole or its derivatives, such as this compound .

Scientific Research Applications

6-Chloro Pantoprazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Omeprazole
  • Esomeprazole
  • Lansoprazole
  • Dexlansoprazole
  • Rabeprazole

Comparison: 6-Chloro Pantoprazole shares a similar mechanism of action with other proton pump inhibitors, but it is unique in its specific chemical structure and the presence of a chlorine atom. This structural difference can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Properties

IUPAC Name

6-chloro-5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2N3O4S/c1-24-12-3-4-20-11(14(12)25-2)7-27(23)16-21-9-5-8(17)13(26-15(18)19)6-10(9)22-16/h3-6,15H,7H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHDACUGVKVGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=CC(=C(C=C3N2)Cl)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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